Disinomenine

Description

Historical Context of Disinomenine Discovery and Initial Characterization

The initial research and characterization of this compound trace back to the early 20th century, closely linked with studies on its monomeric precursor, sinomenine (B1681799). Sinomenine itself was isolated from the medicinal plant Sinomenium acutum, which has a history of use in traditional Chinese medicine. ontosight.aitandfonline.com Early seminal work on the chemistry of these related alkaloids was published by chemists Kakuji Goto and Hideo Sudzuki in 1929. oup.comscispace.com

Their investigations revealed that sinomenine could be oxidized using agents like potassium permanganate (B83412) or iron(III) chloride to yield dimeric compounds. These efforts led to the isolation of what was termed (+)-disinomenine, which was also found to occur naturally in plants such as Sinomenium acutum and Menispermum dauricum. Further studies identified that this process could create a mixture of two distinct dimers, (+)-disinomenine and (−)-pseudothis compound, which were proposed to be atropisomers of 1,1'-disinomenine—stereoisomers that differ due to restricted rotation around a single bond. clockss.org These foundational studies established this compound as a dimer of sinomenine and laid the groundwork for future structural elucidation and synthetic exploration. oup.com

Significance of this compound as a Dimeric Alkaloid in Contemporary Chemical and Biological Research

This compound is classified as a dimeric morphinane alkaloid, a structural feature that is central to its scientific interest. researchgate.netacs.orgnih.gov The parent compound, sinomenine, is a well-documented alkaloid with a range of biological activities, including anti-inflammatory, immunosuppressive, and analgesic effects, and has been clinically used for the treatment of rheumatoid arthritis. nju.edu.cnresearchgate.netnih.govmdpi.com

The significance of this compound in modern research stems from its nature as a "twin drug" or "bivalent ligand," a concept in medicinal chemistry where two pharmacophore units are linked together. nju.edu.cn This strategy is employed with the goal of enhancing therapeutic properties or creating novel bioactivities not observed in the monomeric form. nju.edu.cn Researchers synthesize various this compound derivatives by modifying the connection point and the type of linker (e.g., ester or ether bonds) between the two sinomenine units. nju.edu.cn This approach has led to the discovery of derivatives with potential anti-inflammatory and antitumor activities. ontosight.ainju.edu.cn The stereochemistry of the dimer linkage is also crucial, as different stereoisomers have been shown to possess distinct, and sometimes opposing, biological effects. figshare.comacs.orgnih.gov For instance, two unique stereoisomers of this compound were found to have opposite effects on the production of Interleukin-6 (IL-6), a protein involved in inflammation; one isomer acted as an inhibitor while the other acted as a stimulant. figshare.comnih.gov

Overview of Key Research Paradigms and Unanswered Questions in this compound Studies

Research into this compound is predominantly guided by a positivist research paradigm, which relies on empirical and measurable evidence to understand the natural world. researcher.lifeiier.org.au This framework shapes the scientific inquiry, focusing on generating objective knowledge through controlled experiments, quantitative analysis, and verifiable observations. Methodologies employed within this paradigm include chemical synthesis, spectroscopic analysis (MS, NMR), X-ray crystallography for structural determination, and a range of in vitro and in vivo biological assays to evaluate function. researchgate.netnju.edu.cnfigshare.comnih.gov

Despite the progress made, several key questions and challenges remain at the forefront of this compound research:

Elucidation of Structure-Activity Relationships (SAR): A primary goal is to fully understand how specific structural modifications—such as the nature and length of the linker, the points of attachment, and the stereochemistry of the dimer—correlate with its biological functions. nju.edu.cnresearchgate.net While progress has been made, a comprehensive SAR map would significantly aid in the rational design of new derivatives with targeted activities.

Mechanisms of Action: The precise molecular pathways through which this compound and its analogues exert their biological effects are not fully understood. nih.gov For example, identifying the specific cellular targets and signaling pathways (such as NF-κB, MAPK, or PI3K/Akt/mTOR) responsible for their anti-inflammatory or cytotoxic effects is an active area of investigation. nih.govmdpi.com Understanding why different isomers can have opposing biological activities is a particularly compelling question. figshare.com

Natural Biosynthesis: The complete enzymatic pathway for the formation of this compound in plants is still under investigation. nih.gov Identifying the specific enzymes and genetic pathways responsible for the dimerization of sinomenine in vivo could provide insights for biotechnological production methods.

Advancement of Synthetic Strategies: Developing more efficient, scalable, and stereoselective methods for synthesizing this compound and its derivatives is a continuing challenge for organic chemists. figshare.comoapen.org Innovations in synthetic methodology are crucial for producing sufficient quantities of these complex molecules for thorough biological evaluation. oapen.org

Structure

3D Structure

Properties

Molecular Formula |

C38H44N2O8 |

|---|---|

Molecular Weight |

656.8 g/mol |

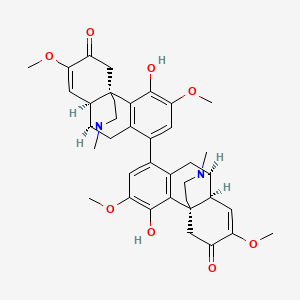

IUPAC Name |

(1R,9S,10S)-3-hydroxy-6-[(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-6-yl]-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |

InChI |

InChI=1S/C38H44N2O8/c1-39-9-7-37-17-27(41)29(45-3)15-23(37)25(39)11-21-19(13-31(47-5)35(43)33(21)37)20-14-32(48-6)36(44)34-22(20)12-26-24-16-30(46-4)28(42)18-38(24,34)8-10-40(26)2/h13-16,23-26,43-44H,7-12,17-18H2,1-6H3/t23-,24-,25+,26+,37-,38-/m1/s1 |

InChI Key |

AXVVWZONCVUAPP-QULPKBGFSA-N |

Isomeric SMILES |

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4C5=CC(=C(C6=C5C[C@H]7[C@@H]8[C@@]6(CCN7C)CC(=O)C(=C8)OC)O)OC)OC)O)OC |

Canonical SMILES |

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4C5=CC(=C(C6=C5CC7C8C6(CCN7C)CC(=O)C(=C8)OC)O)OC)OC)O)OC |

Origin of Product |

United States |

Isolation and Structural Elucidation Studies of Disinomenine

Methodologies for the Isolation of Disinomenine from Natural Sources (e.g., Sinomenium acutum)

The isolation of this compound and related alkaloids from the stems and rhizomes of Sinomenium acutum is a multi-step process involving extraction and subsequent purification through advanced chromatographic techniques.

Initial extraction is typically performed using solvents such as aqueous ethanol (B145695). For instance, ground samples of S. acutum can be subjected to reflux extraction with 50% aqueous ethanol to produce a crude extract containing a mixture of alkaloids and other plant metabolites mdpi.com. Modern extraction techniques, such as microwave-assisted and ultrasound-assisted extraction using natural deep eutectic solvents (NADEs), have also been optimized for the efficient extraction of the monomer sinomenine (B1681799), yielding up to 20.08 mg/g under optimal microwave conditions sciopen.com. These methods are indicative of the approaches used to obtain the parent compound from which this compound dimers are formed.

Following extraction, the purification of specific alkaloids from the complex mixture is achieved through chromatography. A particularly effective method for separating morphinane alkaloids is Centrifugal Partition Chromatography (CPC) mdpi.com. CPC is a support-free liquid-liquid chromatography technique that utilizes an immiscible two-phase solvent system, which allows for high sample loading and recovery without the irreversible sample adsorption common in solid-support chromatography mdpi.comnih.gov. For the isolation of alkaloids from S. acutum, a common solvent system for CPC consists of n-butanol–acetonitrile–water mdpi.com. This technique has been successfully used in the bioactivity-guided isolation of alkaloids from the plant's rhizome mdpi.com.

| Technique | Description | Example Solvent System | Key Advantage |

|---|---|---|---|

| Centrifugal Partition Chromatography (CPC) | A liquid-liquid chromatography method without a solid support matrix. | n-butanol–acetonitrile–water (10:2:8, v/v/v) with 0.5% triethylamine mdpi.com | High recovery rate (>99%) and high resolution without sample loss from adsorption mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Used for quantification and purification of extracts. | Mobile phase often includes acetonitrile and water with additives like formic acid nih.gov | High precision, accuracy, and sensitivity for analyzing complex mixtures sciopen.comnih.gov |

Advanced Spectroscopic and Diffraction Techniques for this compound Structure Determination

The definitive structural elucidation of complex natural products like this compound relies on a suite of advanced analytical methods. These techniques provide detailed information about the molecule's connectivity, molecular formula, and spatial arrangement. The primary tools employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography nih.govnih.govrhhz.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution slideshare.net. For a complex dimer like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and establish the molecule's framework.

1D NMR (¹H and ¹³C): ¹H NMR spectra provide information on the number of different types of protons and their immediate electronic environment, while ¹³C NMR reveals the number of non-equivalent carbon atoms in the molecule slideshare.net.

2D NMR Experiments: To assemble the molecular puzzle, various 2D NMR techniques are used:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together fragments of the molecule slideshare.net.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon scielo.br.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting molecular fragments and, in the case of this compound, for identifying the specific linkage points between the two sinomenine monomer units scielo.br.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, even if they are not directly connected through bonds. This information is vital for determining the relative stereochemistry and conformation of the molecule scielo.br.

Through the combined analysis of these NMR experiments, researchers can confirm the carbon skeleton of the two morphinane units and precisely identify the atoms forming the dimeric linkage.

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, which allows for the unambiguous determination of its molecular formula rhhz.netnih.gov. This compound has a molecular formula of C₃₈H₄₄N₂O₈, corresponding to an exact mass of 656.3098 nih.gov.

Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly used rhhz.netnih.gov. For instance, the analysis of alkaloids in S. acutum has been effectively performed using ultrahigh-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UHPLC-QQQ-MS/MS) nih.gov.

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, scientists can gain further evidence for the proposed structure, including the nature of the linkage between the monomer units nih.govnih.gov.

While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides the most definitive evidence of its three-dimensional structure and absolute stereochemistry in the solid state nih.govrsc.org. This technique involves directing X-rays at a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the precise position of every atom in the molecule, revealing bond lengths, bond angles, and the absolute configuration of chiral centers nih.govrsc.org.

Identification and Characterization of this compound Stereoisomers and Analogues

This compound can exist as different stereoisomers, which are molecules with the same chemical formula and connectivity but a different arrangement of atoms in space. Research has shown that the oxidation of sinomenine can lead to the formation of unique this compound stereoisomers. The specific isomer formed can be influenced by reaction conditions such as pH. The structures of these individual stereoisomers are determined through the comprehensive application of MS, NMR, and crucially, X-ray analysis to confirm their distinct three-dimensional shapes.

Besides stereoisomers, the natural source, Sinomenium acutum, contains a variety of other structurally related alkaloids that can be considered analogues. These include the monomer sinomenine, as well as compounds like magnoflorine, acutumine, and sinoacutine mdpi.comresearchgate.net. The characterization of these analogues is performed using the same suite of spectroscopic and chromatographic techniques, often through integrated strategies that rapidly profile the chemical constituents of the plant extract researchgate.net.

Elucidation of Specific this compound Dimer Linkages (e.g., 1,1'-Disinomenine, 2,2'-Disinomenine)

The term "this compound" refers to a dimer of two sinomenine units. The specific nature of the dimer is defined by the points at which the two monomer units are linked. The elucidation of these linkages is a key aspect of the structural analysis. Naturally occurring this compound dimers have been isolated from Sinomenium acutum and their structures have been determined by spectroscopic methods.

1,1'-Disinomenine: In this dimer, the linkage is between the C-1 position of one sinomenine molecule and the C-1' position of the second. The existence of 1,1'-disinomenine has been reported, and its identity is confirmed through detailed spectroscopic analysis nih.gov.

2,2'-Disinomenine: This isomer involves a covalent bond between the C-2 position of one monomer and the C-2' position of the other.

The precise location of these linkages is determined primarily through 2D NMR experiments, specifically HMBC, which shows long-range correlations between protons on one monomer unit and carbons on the other, unequivocally establishing the point of connection. HRMS data supports this by confirming the molecular formula of the dimer, which is exactly double that of the sinomenine monomer minus two hydrogen atoms, consistent with a direct C-C bond formation.

While various synthetic dimers with different linkages could be conceptualized, the characterization of naturally occurring dimers like the 1,1' and 2,2' isomers relies on their successful isolation and rigorous structural analysis. There is currently no scientific literature available detailing the isolation or structural elucidation of 4,4'-Tetramethylene-Disinomenine, 4,4'-Heptamethylene-Disinomenine, or 4,4'-Octamethylene-Disinomenine.

Synthetic Strategies and Chemical Transformations of Disinomenine

Chemical Oxidation Methodologies for Disinomenine Synthesis from Monomeric Precursors (e.g., Sinomenine)

The primary route to synthesizing this compound involves the oxidative dimerization of its monomeric precursor, sinomenine (B1681799). acs.orgacs.orgnih.gov Various oxidizing agents have been employed to facilitate this transformation.

Research has shown that the oxidation of sinomenine using potassium permanganate (B83412) (KMnO4) yields two distinct stereoisomers of this compound. acs.orgacs.orgnih.gov Similarly, oxidation catalyzed by manganese dioxide (MnO2) and horseradish peroxidase (HPR) also produces two this compound products. acs.org Another method involves the use of silver nitrate (B79036) (AgNO3) in aqueous ethanol (B145695) to achieve the chemical oxidation of sinomenine. clockss.org

The thermal equilibration of either of the two primary this compound stereoisomers results in a 1:1 mixture of the two dimers, which can then be separated. clockss.org

Investigation of Stereoselective Control in this compound Dimerization Processes

The dimerization of sinomenine results in the formation of stereoisomers with restricted rotation around their 1,1' diphenyl axis. clockss.org The control of stereoselectivity in this process is a critical aspect of this compound synthesis.

Studies have demonstrated that the oxidation of sinomenine can lead to the formation of two unique stereoisomers, initially referred to as this compound 2 and 3. acs.orgacs.orgnih.gov The synthesis of the enantiomers of these two dimers has also been accomplished starting from the unnatural (+)-sinomenine. clockss.org

The ability to control the stereochemical outcome is crucial, as different stereoisomers can exhibit distinct biological activities. acs.orgnih.gov

Analysis of pH-Dependent Influences on this compound Stereoisomer Formation and Yield

The formation of this compound stereoisomers through the oxidation of sinomenine by potassium permanganate has been shown to be dependent on the pH of the reaction medium. acs.orgacs.orgnih.gov This pH-dependent stereoselectivity allows for the preferential formation of one stereoisomer over the other.

For instance, at a pH of 4.0, the reaction yields predominantly one isomer, while at a pH of 10.0, the other isomer is the major product. acs.org This demonstrates a clear influence of pH on the stereochemical course of the dimerization.

A study presented the following findings on the oxidative dimerization of sinomenine by potassium permanganate at different pH values:

| pH | (S)-disinomenine (%) | (R)-disinomenine (%) |

|---|---|---|

| 4.0 | 15 | 48 |

| 7.0 | 25 | 23 |

| 10.0 | 45 | 13 |

Enzymatic or Biocatalytic Approaches in this compound Synthesis and Derivatization

Enzymatic and biocatalytic methods offer promising alternatives for the synthesis and derivatization of this compound. nih.govnih.gov These approaches can provide high regio- and stereoselectivity under mild reaction conditions. rsc.org

The oxidation of sinomenine catalyzed by horseradish peroxidase (HPR) has been explored, yielding a mixture of this compound isomers. acs.org Engineered enzymes, such as myoglobin (B1173299) variants, have been developed as biocatalysts for complex molecular synthesis, showcasing the potential for enzymatic strategies in producing molecules like this compound. nih.gov Biotransformation has been utilized to prepare this compound derivatives with carbon-carbon linkages. chemdad.com

Strategies for the De Novo Synthesis of this compound and Its Structurally Modified Analogues

De novo synthesis provides a powerful strategy for creating this compound and its structurally modified analogues from simple, achiral starting materials. nih.govorganic-chemistry.org This approach allows for greater flexibility and diversification in the molecular structures that can be accessed. nih.gov

One such strategy involves a lithiation/isomerization/intramolecular carbolithiation sequence starting from readily available N-allyl-ynamides to produce a range of polysubstituted dihydropyridines and pyridines, which can serve as building blocks for more complex molecules. organic-chemistry.org Another approach utilizes proline catalysis to construct nucleoside analogs from simple achiral materials in a one-pot reaction. nih.gov

Furthermore, the use of hexadehydro-Diels-Alder (HDDA)-derived benzynes allows for the de novo construction of new heterocyclic structures, which can be applied to the synthesis of complex natural product analogues. nih.gov

Preclinical Pharmacological Investigations of Disinomenine

Anti-inflammatory Efficacy Studies of Disinomenine in Cellular Models

The anti-inflammatory properties of this compound have been explored in cellular models, with a particular focus on its impact on key inflammatory mediators.

Research into the effects of this compound on inflammatory pathways has revealed that its stereoisomers possess distinct modulatory effects on the production of Interleukin-6 (IL-6), a cytokine implicated in inflammatory diseases like rheumatoid arthritis. In studies utilizing the human synovial sarcoma cell line (SW982) as a model for joint inflammation, two unique stereoisomers of this compound, formed through the oxidation of sinomenine (B1681799), demonstrated opposing activities. One stereoisomer was found to inhibit the production of IL-6, suggesting a potential anti-inflammatory effect. chemicalbook.commdpi.com Conversely, the other stereoisomer was observed to stimulate IL-6 production in the same cell line. chemicalbook.commdpi.com This pH-dependent stereoselective formation and the resulting differential bioactivity highlight the structural specificity of this compound's interaction with cellular targets involved in inflammatory responses. chemicalbook.commdpi.com

Table 1: Effect of this compound Stereoisomers on IL-6 Production in SW982 Cells

| Compound | Cell Line | Effect on IL-6 Production |

|---|---|---|

| This compound Stereoisomer 2 | SW982 | Inhibition |

Antitumor Activity Assessments of this compound in In Vitro Cellular Models

The potential of this compound as an anticancer agent has been evaluated through its cytotoxic effects on various cancer cell lines.

Studies have been conducted to assess the cytotoxic activity of this compound derivatives against several human cancer cell lines. Two morphinane alkaloid dimers, 2,2′-disinomenine and 1,1′-disinomenine, were tested for their effects on the viability of A549 (human lung carcinoma), P388 (murine leukemia), and HeLa (human cervical cancer) cells. The results indicated that both 2,2′-disinomenine and 1,1′-disinomenine exhibited weak inhibitory activity against A549 and HeLa cell lines. researchgate.netscispace.com Specifically for 1,1′-Disinomenine, the half-maximal inhibitory concentration (IC50) against HeLa cells was determined to be 70.69 μM. plos.org

Table 2: Cytotoxic Activity of this compound Dimers

| Compound | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| 2,2′-Disinomenine | A549 | Weak Inhibition | Not Reported |

| P388 | Not Reported | Not Reported | |

| HeLa | Weak Inhibition | Not Reported | |

| 1,1′-Disinomenine | A549 | Weak Inhibition | Not Reported |

| P388 | Not Reported | Not Reported |

Neuroprotective Potential of this compound in Preclinical Models

The neuroprotective effects of compounds are often evaluated in preclinical models of neurodegenerative diseases like Alzheimer's disease.

The PC-12 cell line, derived from a rat pheochromocytoma, is a widely used in vitro model to study the neurotoxic effects of β-amyloid peptides, which are central to the pathology of Alzheimer's disease. frontiersin.orgmdpi.com These cells, when treated with β-amyloid fragments such as Aβ(25-35), undergo oxidative stress and apoptosis, mimicking neuronal damage seen in the disease. nih.govnih.gov While the parent compound, sinomenine, has been investigated for its neuroprotective properties in various contexts, there is currently no publicly available scientific literature detailing studies that specifically assess the impact of this compound on β-amyloid(25-35)-induced oxidative injury in PC-12 or other neuronal cell lines. eurekaselect.com

Immunomodulatory Effects of this compound and Its Derivatives

This compound and its related compounds have been investigated for their ability to modulate the immune system, a key factor in many inflammatory and autoimmune diseases. mdpi.com Derivatives of sinomenine, including di-sinomenine, have shown potent inhibitory effects on cellular inflammatory factors. chemicalbook.com Furthermore, specific derivatives of the parent compound sinomenine, which feature a pyrazine (B50134) ring, have demonstrated a strong inhibitory effect on the proliferation of both T and B lymphocytes. chemicalbook.com These lymphocytes are crucial components of the adaptive immune response. The immunomodulatory actions of the closely related sinomenine hydrochloride are thought to involve regulating the balance of T helper 17 (Th17) and regulatory T (Treg) cells, as well as decreasing the activity of antigen-presenting cells. mdpi.com

Other Noteworthy Biological Activities of this compound in Controlled Preclinical Research Settings

Beyond its primary characterization, this compound, a dimeric morphinane alkaloid derived from Sinomenium acutum, and its synthetic analogues have been the subject of various preclinical investigations to uncover additional biological activities. acs.orgmdpi.comresearchgate.net These studies, conducted in controlled laboratory settings, have explored the potential of these compounds in areas such as oncology and inflammation.

Research has identified several forms of this compound, including naturally occurring dimers like 2,2′-disinomenine and 1,1′-disinomenine, which have been isolated from plant extracts. acs.org Alongside these, synthetic chemistry has produced derivatives such as 4,4'-Octamethylene-Disinomenine, 4,4'-Decamethylene-Disinomenine, and various ester-linked dimers, aiming to enhance or modify the pharmacological profile of the parent molecule. ontosight.aiontosight.ainju.edu.cn

Initial preclinical evaluations have primarily focused on the cytotoxic and anti-inflammatory potential of these dimeric compounds.

Cytotoxic Effects

In controlled in vitro studies, naturally isolated this compound compounds were evaluated for their potential to inhibit the growth of cancer cells. Specifically, 2,2′-disinomenine and 1,1′-disinomenine were tested against human lung carcinoma (A549), human cervical cancer (HeLa), and murine leukemia (P388) cell lines. The results indicated that both 2,2′-disinomenine and 1,1′-disinomenine demonstrated weak inhibitory activity against the A549 and HeLa cell lines. acs.org

Anti-Inflammatory and Immunomodulatory Potential

Synthetic this compound derivatives have been a key focus of research into potential anti-inflammatory agents. nju.edu.cnresearchgate.net The rationale for creating these dimeric structures, often referred to as "twin drugs" or "bivalent ligands," is to potentially enhance interaction with biological targets. nju.edu.cn

In vitro experiments using RAW264.7 macrophage cells were conducted to screen a series of synthetic ester-linked and ether-linked sinomenine dimers (disinomenines) for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nju.edu.cn The study found that the length of the linker connecting the two sinomenine units significantly influenced the anti-inflammatory activity. nju.edu.cn For the ester-linked dimers, longer linkers tended to improve the inhibitory bioactivity on NO production. nju.edu.cn

Furthermore, selected compounds with potent NO inhibitory activity were examined for their effect on pro-inflammatory cytokines. The derivative 2f (as designated in the study) showed remarkable inhibitory activity on the production of interleukin-6 (IL-6) induced by lipopolysaccharide (LPS). nju.edu.cn Another derivative, 3b , was found to inhibit the release of tumor necrosis factor-alpha (TNF-α). nju.edu.cn These findings suggest that different this compound derivatives may exert their anti-inflammatory effects through distinct pathways. nju.edu.cn

The table below summarizes the in vitro anti-inflammatory activity of selected synthetic this compound derivatives.

| Compound (Ester-linked Dimer) | Linker Length (atoms) | Inhibitory Activity on NO Production (IC₅₀ in μM) | Cytotoxicity (IC₅₀ in μM) |

|---|---|---|---|

| 4,4′-Succinyl-disinomenine (2a) | 4 | >100 | >100 |

| Compound 2e | 8 | 21.83 | >100 |

| Compound 2f | 10 | 11.31 | >100 |

Data sourced from a study on novel sinomenine derivatives as anti-inflammatory agents. nju.edu.cn

Research into other derivatives like 4,4'-Octamethylene-Disinomenine and 4,4'-Decamethylene-Disinomenine is also exploring their potential as therapeutic agents for conditions related to the central nervous system and infectious diseases, though specific preclinical data is limited. ontosight.aiontosight.aiontosight.ai The development of these compounds involves assessing their efficacy and pharmacokinetics in cell cultures and animal models. ontosight.ai

Mechanistic Studies of Disinomenine S Biological Activity

Elucidation of Molecular Targets and Binding Interactions of Disinomenine

This compound, a morphinan (B1239233) alkaloid, has been identified as a ligand that interacts with various biological targets, suggesting its potential role in modulating cellular processes. nih.govdovepress.com A ligand is a molecule that binds to another specific molecule, often a larger protein such as a receptor or an enzyme, to deliver a signal and initiate a biological response. pressbooks.pubuniroma1.it The characterization of a molecule as a ligand is fundamental to understanding its mechanism of action at a molecular level. justintimemedicine.comlibretexts.org

In the context of research into treatments for rheumatoid arthritis (RA), this compound was identified as one of several active components within the Miao ethnomedicine Heiguteng Zhuifeng Huoluo Capsule (HZFC). nih.gov A study combining medicinal chemistry with bioinformatics methods pinpointed 13 active constituents, including this compound, that were closely associated with nine core targets relevant to RA. nih.govacs.org These targets include Fatty Acid Synthase (FASN), Arachidonate 5-Lipoxygenase (ALOX5), Epidermal Growth Factor Receptor (EGFR), Matrix Metalloproteinase-1 (MMP1), Cytochrome P450 2D6 (CYP2D6), Cannabinoid Receptor 1 (CNR1), Androgen Receptor (AR), Monoamine Oxidase A (MAOA), and FK506-Binding Protein 5 (FKBP5). nih.govacs.org

To verify these interactions, molecular docking studies were performed. This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov The results of these analyses demonstrated that the active components, including this compound, exhibited good binding activity with the nine core protein targets, which preliminarily affirms the reliability of the analysis. nih.gov Such studies are crucial for clarifying the action mechanisms between the active components of traditional medicines and their protein targets at the molecular level. nih.gov

Table 1: Potential Molecular Targets of this compound in Rheumatoid Arthritis

| Target Protein | Protein Function |

|---|---|

| FASN (Fatty Acid Synthase) | Enzyme involved in fatty acid synthesis. |

| ALOX5 (Arachidonate 5-Lipoxygenase) | Key enzyme in leukotriene biosynthesis, involved in inflammation. |

| EGFR (Epidermal Growth Factor Receptor) | A receptor tyrosine kinase involved in cell growth and proliferation. |

| MMP1 (Matrix Metalloproteinase-1) | Enzyme that degrades extracellular matrix components like collagen. |

| CYP2D6 (Cytochrome P450 2D6) | An enzyme involved in the metabolism of a wide range of substances. |

| CNR1 (Cannabinoid Receptor 1) | A G protein-coupled receptor of the endocannabinoid system. |

| AR (Androgen Receptor) | A nuclear receptor activated by binding androgenic hormones. |

| MAOA (Monoamine Oxidase A) | An enzyme that breaks down neurotransmitters like serotonin (B10506) and dopamine. |

| FKBP5 (FK506-Binding Protein 5) | A protein involved in the regulation of the glucocorticoid receptor. |

This table summarizes the core protein targets identified in a study on Heiguteng Zhuifeng Huoluo Capsule (HZFC) for treating rheumatoid arthritis, with which this compound is predicted to interact. nih.govacs.org

Analysis of Intracellular Signaling Pathway Modulation by this compound and its Derivatives

Research into sinomenine-related compounds, including this compound, has revealed their ability to modulate several key intracellular signaling pathways that are crucial for regulating cellular processes like inflammation, proliferation, and survival. researchgate.net

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. tandfonline.comnih.gov Studies on sinomenine (B1681799), a closely related alkaloid, have shown it can inhibit the activation of the NF-κB pathway. tandfonline.comnih.gov This inhibition is a key mechanism behind its anti-inflammatory effects. tandfonline.com Sinomenine-related compounds, a category that includes this compound, are recognized for their anti-inflammatory and analgesic effects, which are mediated predominantly through the NF-κB pathway. researchgate.net Specifically, one study noted that a derivative of this compound, 4,4'-Hexamethylene-Disinomenine, effectively suppressed the NF-κB cascade. molaid.com

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical in transducing extracellular signals to intracellular responses, controlling cell proliferation, differentiation, and apoptosis. nih.gov The MAPK family includes key members like ERK, JNK, and p38. dovepress.comnih.gov Like the NF-κB pathway, the MAPK pathway is a significant target for the pharmacological activities of sinomenine-related compounds. researchgate.netresearchgate.net Research has demonstrated that a this compound derivative, 4,4'-Hexamethylene-Disinomenine, was able to suppress the MAPK cascades in addition to the NF-κB pathway. molaid.com This dual inhibition highlights a multi-targeted mechanism of action.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a vital intracellular signaling cascade that regulates the cell cycle, proliferation, and survival. wikipedia.orgnih.gov Overactivity in this pathway is linked to various cancers, making it a key therapeutic target. wikipedia.orgmdpi.com Research advancements have indicated that sinomenine-related compounds exert a range of pharmacological effects, including antitumor properties, through the modulation of the PI3K/Akt/mTOR pathway. researchgate.net These compounds have been noted to play a significant role in organ protection through their influence on this signaling cascade. researchgate.net

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in the immune system and cell proliferation. affbiotech.comdovepress.com Dysregulation of this pathway is implicated in autoimmune diseases and cancers. dovepress.comfrontiersin.org Studies have shown that sinomenine-related compounds can modulate the JAK/STAT signaling pathway, which is a key part of their mechanism for exerting antitumor effects. researchgate.netresearchgate.net

Table 2: Signaling Pathways Modulated by this compound and Related Compounds

| Signaling Pathway | General Function | Observed Effect of Modulation by this compound/Related Compounds |

|---|---|---|

| NF-κB | Regulates inflammation, immune response, cell survival. tandfonline.comnih.gov | Suppression of the pathway, leading to anti-inflammatory effects. researchgate.netmolaid.com |

| MAPK | Controls cell proliferation, differentiation, apoptosis. nih.gov | Suppression of the pathway. researchgate.netmolaid.com |

| PI3K/Akt/mTOR | Regulates cell cycle, growth, survival. wikipedia.orgnih.gov | Modulation of the pathway, contributing to antitumor and organ-protective effects. researchgate.net |

| JAK/STAT | Mediates signals for cytokines and growth factors; involved in immunity and cell growth. affbiotech.comdovepress.com | Modulation of the pathway, contributing to antitumor effects. researchgate.netresearchgate.net |

This table summarizes the key intracellular signaling pathways known to be modulated by this compound, its derivatives, or closely related sinomenine compounds, and the associated biological outcomes.

Role of Nrf2 Signaling in this compound-Mediated Biological Responses

While direct studies on this compound's interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway are not extensively detailed in current literature, the mechanism of its parent compound, sinomenine, is well-documented and provides critical context. The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. acs.org

Sinomenine has been shown to exert antioxidant effects by activating the Nrf2 signaling pathway. researchgate.netnih.gov This activation leads to the upregulation of various downstream antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO-1). bjmu.edu.cnfigshare.com The mechanism involves sinomenine promoting the degradation of Kelch-like ECH-associated protein 1 (Keap1), a repressor protein that sequesters Nrf2 in the cytoplasm. researchgate.net By disrupting the Keap1-Nrf2 interaction, sinomenine allows Nrf2 to translocate to the nucleus, bind to the antioxidant response element (ARE), and initiate the transcription of these protective genes. acs.orgfigshare.com This action helps to mitigate inflammation and oxidative damage. acs.orgbjmu.edu.cn

Given that this compound is a dimer of sinomenine, it is plausible that its biological activities could also be influenced by the Nrf2 pathway, although specific preclinical studies to confirm a direct interaction and mechanism for this compound are needed.

Differential Cellular and Molecular Responses Induced by this compound Stereoisomers

Research has revealed that the oxidation of sinomenine can produce two distinct stereoisomers of this compound. nih.gov These stereoisomers, while structurally related, have been shown to elicit opposing biological responses, particularly in the context of inflammatory signaling.

A key study demonstrated this differential activity in human synovial sarcoma cells (SW982). nih.govfigshare.com In this preclinical model, one this compound stereoisomer acted as an inhibitor of Interleukin-6 (IL-6) production, a cytokine central to inflammatory processes. nih.gov In stark contrast, the other stereoisomer was found to stimulate the production of IL-6 in the same cell line. nih.gov This pH-dependent stereoselective formation and resulting antagonistic bioactivity highlight the stereochemical sensitivity of the cellular targets involved. nih.gov

| This compound Stereoisomer | Cell Line | Biological Response | Reference |

|---|---|---|---|

| Isomer 1 (designated as compound 2 in the study) | Human Synovial Sarcoma (SW982) | Inhibited Interleukin-6 (IL-6) production | nih.gov |

| Isomer 2 (designated as compound 3 in the study) | Human Synovial Sarcoma (SW982) | Stimulated Interleukin-6 (IL-6) production | nih.gov |

This finding underscores the importance of stereochemistry in drug design and development, as minor changes in the three-dimensional arrangement of a molecule can lead to profoundly different and even opposite pharmacological effects.

Mechanisms of Cellular Apoptosis Modulation by this compound in Preclinical Studies

The direct role of this compound in the modulation of cellular apoptosis has not been extensively characterized in preclinical studies available in the public domain. However, investigations into its precursor, sinomenine, provide some insight into how this class of compounds might interact with apoptotic pathways.

Sinomenine has been reported to have a dual role in apoptosis, with its effects appearing to be context- and cell-type-dependent. For instance, some studies have shown that sinomenine can prevent apoptosis, such as in chondrocytes, which is relevant to its use in treating rheumatoid arthritis. Conversely, other research indicates that sinomenine and its derivatives can induce apoptosis in cancer cell lines, a desirable trait for an anticancer agent. nih.gov A derivative of sinomenine, for example, was found to induce mitochondria-dependent apoptosis in glioblastoma cells. nih.gov

Structure Activity Relationship Sar Studies of Disinomenine

Correlating Disinomenine's Dimeric Structural Features with Observed Biological Activities

Research on dimeric morphinan (B1239233) ligands has shown that the presence of two pharmacophores can lead to enhanced binding affinity and selectivity for their biological targets, which can include opioid receptors. This enhancement is often attributed to the ability of the dimeric structure to bridge two adjacent binding sites on a receptor or to interact with receptor dimers or oligomers nih.gov. For instance, studies on other dimeric morphinan ligands have demonstrated that such compounds can exhibit improved binding affinities and selectivities for opioid receptors due to the formation of homo- and heterooligomers among these receptors nih.gov.

In the context of this compound, which is formed from the coupling of two sinomenine (B1681799) molecules, the dimeric structure can influence its anti-inflammatory and immunosuppressive activities. While sinomenine itself possesses these properties, dimerization can modulate these effects nih.govnih.gov. For example, certain dimeric sinomenine derivatives have shown elevated inhibitory activities on the production of inflammatory mediators like interleukin-6 (IL-6) and nitric oxide (NO) compared to sinomenine nju.edu.cn. The specific linkage between the two sinomenine moieties is a critical factor. For instance, (S)-dimers of sinomenine coupled at the C-1 position have demonstrated significantly increased inhibitory effects on IL-6 and NO production nju.edu.cn.

Furthermore, the type of linkage can confer different biological activities. For example, two new morphinane alkaloid dimers isolated from Sinomenium acutum, 2,2'-disinomenine and 7',8'-dihydro-1,1'-disinomenine, along with the known 1,1'-disinomenine, have shown weak cytotoxic activity against certain cancer cell lines researchgate.net. This suggests that the dimeric structure can introduce novel biological activities not prominently observed in the monomer.

The table below summarizes the comparative biological activities of sinomenine and its dimeric derivatives, highlighting the impact of the dimeric structure.

| Compound | Linkage | Key Biological Activity | Reference |

| Sinomenine | Monomer | Anti-inflammatory, immunosuppressive | nih.gov |

| (S)-dimers | C-1 | Enhanced inhibition of IL-6 and NO production | nju.edu.cn |

| 2,2'-disinomenine | C-2 | Weak cytotoxicity against A549 and HeLa cells | researchgate.net |

| 1,1'-disinomenine | C-1 | Weak cytotoxicity against A549 and HeLa cells | researchgate.net |

Impact of Stereochemical Variations on this compound's Pharmacological Profiles

Stereochemistry plays a pivotal role in the pharmacological activity of chiral drugs, and this compound is no exception. The spatial arrangement of atoms in a molecule can significantly affect its interaction with biological targets, which are themselves chiral nih.govslideshare.net. The dimerization of sinomenine can lead to the formation of different stereoisomers, and these isomers can exhibit distinct biological activities nih.gov.

A key study demonstrated the pH-dependent stereoselective dimerization of sinomenine, which resulted in the formation of two unique stereoisomers of this compound. These stereoisomers displayed opposing effects on the production of IL-6 in human synovial sarcoma cells; one isomer inhibited IL-6 production, while the other stimulated it nih.gov. This finding underscores the critical importance of stereochemistry in determining the pharmacological outcome of this compound derivatives.

The absolute configuration of the chiral centers within the morphinan scaffold is a well-established determinant of activity in this class of alkaloids mdpi.com. For many morphinans, different enantiomers can have vastly different pharmacological profiles. For example, in the broader class of opioid receptor ligands, stereochemistry dictates the selectivity and efficacy of the ligand at different receptor subtypes nih.gov. While specific studies on a wide range of this compound stereoisomers are not extensively available, the principle of stereoselectivity is fundamental to its biological action.

The following table illustrates the differential biological effects of this compound stereoisomers.

| This compound Stereoisomer | Effect on IL-6 Production | Reference |

| Isomer 1 | Inhibition | nih.gov |

| Isomer 2 | Stimulation | nih.gov |

Rational Design Principles for this compound Derivatives with Optimized Potency or Selectivity

The rational design of this compound derivatives aims to enhance their therapeutic properties, such as potency and selectivity, while minimizing potential side effects. This process involves targeted structural modifications based on an understanding of the SAR of the morphinan scaffold acs.org. For sinomenine, modifications at various positions on its four rings (A, B, C, and D) have been explored to improve its anti-inflammatory and other biological activities nih.govmdpi.com. These principles can be extrapolated to the design of novel this compound analogues.

Key strategies in the rational design of dimeric morphinan ligands include:

Modification of the Linker: As will be discussed in more detail in the next section, the length, flexibility, and chemical nature of the linker connecting the two monomeric units are critical for optimizing activity nih.govacs.org.

Introduction of Functional Groups: The addition of specific functional groups to the sinomenine moieties can modulate their pharmacokinetic and pharmacodynamic properties. For instance, the introduction of ester groups at certain positions in sinomenine derivatives has been shown to enhance their anti-rheumatoid arthritis effects mdpi.com.

Stereochemical Control: Given the profound impact of stereochemistry, controlling the stereochemical outcome of the dimerization process is a key principle for designing derivatives with specific and predictable pharmacological profiles nih.gov.

Target-Oriented Design: Designing derivatives with a specific biological target in mind can lead to improved selectivity. For example, if the goal is to develop a potent anti-inflammatory agent, modifications can be guided by their ability to inhibit key inflammatory pathways nih.govnih.gov.

Computational methods, such as molecular docking, can also play a significant role in the rational design process by predicting how different derivatives will interact with their biological targets nih.govmdpi.com. This can help in prioritizing the synthesis of compounds with the highest likelihood of desired activity.

Influence of Linker Length and Composition on the Biological Efficacy of this compound Analogues

Studies on dimeric morphinan ligands targeting opioid receptors have revealed that the affinity of these ligands is highly sensitive to the character and length of the spacer acs.org. For instance, an improvement in affinity was observed when an ester moiety was introduced as the spacer in certain dimeric morphinans. Furthermore, the length of the carbon chain in the spacer was found to be a critical determinant of potency, with specific lengths leading to optimal activity at µ and κ opioid receptors acs.org.

In the context of sinomenine dimers, research has shown that the linker length in ester-linked derivatives greatly impacts their biological profiles. Longer linkers were found to improve the bioactivity in terms of inhibiting NO production. Conversely, for ether-linked sinomenine dimers, an opposite effect was observed, where shorter linkers might be more favorable nju.edu.cn. This highlights the complex interplay between the linker type and length in modulating biological activity.

The composition of the linker is also crucial. The inclusion of different functional groups within the linker, such as esters, ethers, or alkyl chains, can affect the molecule's flexibility, solubility, and ability to form secondary interactions with the target receptor nju.edu.cn. The design of the spacer should also consider a balance between hydrophobicity and hydrophilicity to ensure favorable pharmacokinetic properties nih.gov.

The following table summarizes the influence of linker characteristics on the activity of sinomenine dimers.

| Linker Type | Linker Length | Effect on NO Inhibition | Reference |

| Ester | Longer | Improved bioactivity | nju.edu.cn |

| Ether | - | Opposite effect compared to ester-linked | nju.edu.cn |

Advanced Research Methodologies in Disinomenine Studies

High-Throughput Screening Approaches for Identifying Novel Disinomenine Bioactivities

High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid, automated testing of vast numbers of chemical compounds against specific biological targets. corning.combmglabtech.com This process utilizes robotics, data processing, and sensitive detection methods to quickly identify molecules that exhibit a desired biological or biochemical activity. bmglabtech.comnih.gov HTS assays are broadly categorized into two types: molecular target-based assays, which measure the effect of a compound on a purified target like an enzyme or receptor, and cell-based (or phenotypic) assays, which assess the compound's effect on whole cells. nih.gov

The primary role of HTS is to identify "leads"—compounds that show promising activity and can serve as the starting point for further optimization in the drug discovery pipeline. bmglabtech.com In the context of this compound, which has been identified as a potentially active ingredient in traditional medicine formulations for rheumatoid arthritis, HTS offers a powerful tool to systematically explore its full range of bioactivities. nih.govacs.orgnih.gov

A significant finding, illustrative of the insights that can be gained through such screening, comes from the evaluation of this compound's stereoisomers. Research involving the oxidation of Sinomenine (B1681799) yielded two distinct stereoisomers of this compound. researchgate.net When these isomers were tested using human synovial sarcoma cells (SW982), they demonstrated opposing biological activities: one isomer was found to inhibit the production of Interleukin-6 (IL-6), a key inflammatory cytokine, while the other isomer stimulated its production. researchgate.net This discovery highlights the stereoselectivity of this compound's biological action and underscores the importance of screening in uncovering nuanced and therapeutically relevant activities that can be further investigated and exploited.

Computational Chemistry and Molecular Modeling Techniques in this compound Research

Computational chemistry and molecular modeling have become indispensable tools in medicinal chemistry, allowing researchers to design and optimize compounds with improved potency and better pharmacokinetic properties. ontosight.ai These in silico techniques provide a rational, structure-based approach to drug discovery, complementing experimental screening methods.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to another (a receptor, typically a protein). mdpi.comijpsjournal.com The process involves preparing 3D structures of both the ligand and the receptor and then using scoring algorithms to calculate the most likely binding poses and their corresponding binding energies. mdpi.comchemrxiv.orgalrasheedcol.edu.iq This method is crucial for elucidating the molecular mechanisms of action between active compounds and their biological targets at a molecular level. nih.gov

Molecular docking studies have been instrumental in clarifying the potential therapeutic role of this compound in rheumatoid arthritis (RA). nih.gov In a comprehensive analysis of a traditional Miao ethnomedicine, this compound was identified as one of thirteen key components believed to be responsible for the medicine's efficacy in treating RA. acs.org To validate this, molecular docking simulations were performed, which demonstrated that this compound exhibited strong binding activity with nine core protein targets known to be involved in the pathology of RA. nih.govacs.org These findings provide a molecular basis for this compound's anti-arthritic potential and identify specific pathways for further investigation.

| Protein Target | Protein Function/Association with RA |

|---|---|

| FASN (Fatty Acid Synthase) | Involved in inflammatory processes. |

| ALOX5 (Arachidonate 5-Lipoxygenase) | Key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. |

| EGFR (Epidermal Growth Factor Receptor) | Implicated in cell proliferation and inflammation in the synovial tissue. |

| MMP1 (Matrix Metalloproteinase-1) | Enzyme that degrades collagen, contributing to joint destruction. |

| CYP2D6 (Cytochrome P450 2D6) | Metabolizing enzyme that can influence drug efficacy and inflammation. |

| CNR1 (Cannabinoid Receptor 1) | Part of the endocannabinoid system, which modulates pain and inflammation. |

| AR (Androgen Receptor) | Hormonal receptor that can influence autoimmune responses. |

| MAOA (Monoamine Oxidase A) | Enzyme involved in neurotransmitter metabolism, with links to inflammation. |

| FKBP5 (FK506-Binding Protein 5) | Regulator of glucocorticoid receptor sensitivity and immune responses. |

In silico structure-based drug design utilizes computational models to rationally create novel chemical derivatives with enhanced activity, selectivity, or improved pharmacokinetic profiles. ijpsjournal.com This approach is particularly valuable for optimizing a "lead" compound that has already shown promising biological activity. The process often involves using insights from molecular docking to guide chemical modifications that are predicted to improve the interaction with the target protein. nih.gov

While specific design studies on this compound derivatives are emerging, extensive research on its parent compound, Sinomenine, provides a clear blueprint for this methodology. researchgate.net Scientists have designed and synthesized numerous Sinomenine derivatives by modifying active positions on its chemical rings. nih.govresearchgate.net For instance, modifications at the C1 and C4 positions of the A ring have led to the creation of derivatives with significant cytotoxic activity against various cancer cell lines. nih.gov These design efforts were guided by molecular docking simulations that predicted strong interactions between the new derivatives and key cancer-related targets such as AKT1, EGFR, and KARS. nih.govresearchgate.net

This same strategy is directly applicable to this compound. Based on its observed anti-inflammatory activities and the specific protein interactions identified through docking, researchers can employ in silico methods to design novel this compound derivatives. nih.govresearchgate.net The goal would be to enhance its potency as an anti-inflammatory agent, potentially by improving its binding affinity to targets like ALOX5 or MMP1, or to explore entirely new therapeutic applications.

Advanced Spectroscopic and Proteomic Techniques for Mechanistic Investigations of this compound's Cellular Effects

To move beyond identifying what a compound does to understanding how it works, researchers employ advanced analytical techniques. Spectroscopic and proteomic methods are critical for elucidating the precise molecular and cellular mechanisms of action of compounds like this compound.

Advanced Spectroscopic Techniques provide detailed information about molecular structure and composition. spectroscopyonline.com Key methods include Mass Spectrometry (MS), which measures the mass-to-charge ratio of ions to identify and quantify molecules, and Nuclear Magnetic Resonance (NMR) spectroscopy, which probes the structure of a molecule by observing the magnetic properties of its atomic nuclei. vlabs.ac.injfn.ac.lk In the study of this compound, high-resolution mass spectrometry was crucial for its initial identification and structural characterization from the extract of Sinomenium acutum. nih.gov This analysis not only confirmed the presence of this compound but also provided detailed data on its specific mass and characteristic fragmentation patterns under spectrometric analysis. nih.gov

Proteomic Techniques involve the large-scale study of proteins—the proteome—to gain a comprehensive view of cellular processes. abcam.comfrontlinegenomics.com These methods are vital for understanding how a drug candidate impacts cellular biology, including identifying its direct targets, mapping off-target effects, discovering biomarkers, and clarifying signaling pathways. abcam.comnautilus.bio A typical proteomics experiment involves cell lysis, protein extraction, and often separation of proteins by methods like two-dimensional gel electrophoresis (2DGE). abcam.comthermofisher.com The proteins are then identified and quantified, most commonly using mass spectrometry. abcam.com

For this compound, proteomics offers a powerful avenue for mechanistic investigation. For example, to understand why two of its stereoisomers have opposite effects on IL-6 production, a proteomics study could compare the entire proteome of cells treated with the inhibitory isomer versus the stimulatory one. researchgate.net This could reveal which specific protein expression levels and cellular pathways are altered, providing a direct look at the compound's mechanism of action. Furthermore, advanced techniques like secretomics, which focuses on the analysis of all secreted proteins, could be used to investigate how this compound affects cell-to-cell communication in an inflammatory environment. nih.gov

Future Research Directions for Disinomenine

Development of Novel and Efficient Synthetic Routes for Complex Disinomenine Derivatives

The development of novel and efficient synthetic routes for complex this compound derivatives is a critical area of future research. Current synthetic strategies often focus on modifying the four rings (A, B, C, and D) of the parent molecule, sinomenine (B1681799), to create derivatives, including dimers like this compound. researchgate.netresearchgate.net Modifications have targeted active sites such as C1 and C4 on the A ring. nih.gov However, these methods can be multi-step, low-yielding, and produce hard-to-separate byproducts. researchgate.net

Future efforts should concentrate on creating more efficient and selective synthetic pathways. This includes the exploration of:

Late-stage functionalization: This approach introduces chemical modifications at a late stage of the synthesis, allowing for the rapid generation of diverse derivatives. researchgate.net

Novel catalysts: The use of new catalysts, such as the fungus Coriolus unicolor, has shown promise in creating unique C-C cross-coupled compounds. researchgate.net

Green chemistry approaches: Developing environmentally friendly synthesis methods using green solvents and catalysts will be crucial for sustainable production. mdpi.com

Multi-component reactions: One-pot, multi-component reactions can streamline the synthesis process, increasing efficiency and reducing waste. rsc.org

By developing more robust synthetic methodologies, researchers can create a wider array of this compound derivatives with potentially enhanced biological activities. nju.edu.cnnih.gov

Table 1: Examples of Synthetic Reactions for Sinomenine Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Etherification | Dibromoalkane or bromoalkane, acetone, K2CO3, reflux | Ether-linked dimers and monomers | nju.edu.cn |

| Mitsunobu Reaction | Alcohol, DIAD, Ph3P, THF, room temperature | Ether-linked dimers and monomers | nju.edu.cn |

| Esterification | Dicarboxylic acid, DCC, DMAP, CH2Cl2 | Ester-linked dimers | nju.edu.cn |

| Friedel-Crafts type reaction | Formaldehyde | 1-hydroxymethyl derivative | researchgate.net |

| Nitration | Sodium nitrite | 1-nitro derivative | researchgate.net |

Comprehensive Profiling of this compound's Interacting Proteome and Metabolome for Systems-Level Understanding

A systems-level understanding of this compound's biological effects requires a comprehensive analysis of its interactions with the proteome (the entire set of proteins) and metabolome (the complete set of small-molecule metabolites). azolifesciences.comrevespcardiol.org This "omics" approach moves beyond studying individual molecular interactions to mapping the broader biological networks affected by the compound. revespcardiol.orgmdpi.com

Future research should employ high-throughput techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to: azolifesciences.comnih.gov

Identify protein targets: Determine the specific proteins that this compound and its derivatives bind to within a cell. ontosight.ai

Map metabolic pathways: Elucidate how this compound influences cellular metabolism by analyzing changes in metabolite levels. azolifesciences.complos.org

Integrate proteomic and metabolomic data: Combine these datasets to build comprehensive models of this compound's mechanism of action. mdpi.comnih.gov

This integrated approach will provide a more holistic view of how this compound functions, potentially revealing novel therapeutic targets and biomarkers. revespcardiol.orgmdpi.com For instance, understanding the interplay between this compound and key signaling pathways like NF-κB and MAPK could provide insights into its anti-inflammatory effects. nju.edu.cn

Exploration of Undiscovered Biological Activities and Potential Applications of this compound in Emerging Disease Areas

While this compound has been primarily investigated for its anti-inflammatory and immunomodulatory properties, its full spectrum of biological activities is likely much broader. researchgate.netall-imm.com Future research should explore its potential in emerging disease areas. Emerging infectious diseases, often zoonotic in origin, represent a significant global health threat. pasteur.frnih.gov

Key areas for investigation include:

Antiviral and antibacterial properties: Screening this compound and its derivatives against a wide range of pathogens.

Neuroprotective effects: Investigating its potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease, given that its parent compound, sinomenine, has shown promise in this area. researchgate.net

Anticancer activity: While some sinomenine derivatives have shown cytotoxic activity against cancer cell lines, the potential of this compound in oncology remains largely unexplored. nih.govresearchgate.net

Cardiovascular diseases: Exploring its effects on the cardiovascular system, another area where sinomenine has been studied. tandfonline.com

The unique dimeric structure of this compound may confer novel pharmacological properties, making it a promising candidate for drug discovery in these and other emerging disease areas. ontosight.ai

Investigating the Synergistic and Antagonistic Interplay between this compound and Other Phytoconstituents from Natural Sources

This compound is a naturally occurring alkaloid found in plants like Sinomenium acutum, which contains a complex mixture of other bioactive compounds, including other alkaloids, flavonoids, and terpenoids. tandfonline.comnih.govacs.org The therapeutic effects of whole plant extracts are often attributed to the synergistic or additive interactions of their various constituents. nih.govnih.gov

Future research should focus on:

Identifying co-occurring compounds: Characterizing the full phytochemical profile of plants containing this compound. tandfonline.comacs.org

Evaluating combination effects: Studying the effects of this compound in combination with other phytoconstituents to identify synergistic (enhanced effect) or antagonistic (reduced effect) interactions. nih.govresearchgate.net

Elucidating mechanisms of interaction: Understanding how these compounds interact at a molecular level to produce their combined effects. nih.gov

For example, studies have shown that sinomenine can have synergistic effects when combined with other drugs, such as Cyclosporin A. tandfonline.com Investigating such interactions for this compound could lead to the development of more effective polyherbal formulations or combination therapies. nih.govacs.org

Advancements in High-Resolution Structural Biology of this compound-Target Complexes to Inform Drug Discovery

A detailed understanding of how this compound interacts with its biological targets at the atomic level is crucial for rational drug design and discovery. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide these insights.

Future research in this area should aim to:

Determine the 3D structure of this compound-protein complexes: This will reveal the precise binding mode and key interactions between the compound and its target proteins.

Utilize computational modeling: Employ molecular docking and other in silico methods to predict the binding of this compound derivatives to their targets and to guide the design of new compounds with improved affinity and selectivity. nih.govnih.govnih.gov

Inform structure-activity relationship (SAR) studies: Correlate the structural features of this compound and its derivatives with their biological activity to understand what makes them effective. researchgate.net

By combining experimental structural data with computational approaches, researchers can accelerate the development of new and more potent drugs based on the this compound scaffold.

Q & A

Q. What are the standard protocols for isolating and purifying Disinomenine from natural sources, and what analytical techniques validate purity?

this compound isolation typically involves oxidation of Sinomenine using potassium ferricyanide under alkaline conditions (e.g., sodium carbonate) to yield a mixture of this compound isomers. Purification employs repeated aqueous crystallization to separate α- and β-Disinomenine hydrochlorides based on solubility differences . Purity validation requires melting point analysis (e.g., 222–227°C for this compound) and chromatographic methods like HPLC to confirm the absence of Sinomenine or byproducts . Researchers should cross-reference spectral data (e.g., IR, NMR) with literature to confirm structural integrity .

Q. How can researchers distinguish this compound from its isomers or derivatives using spectroscopic methods?

Key distinctions rely on:

- Melting Points : this compound (222–227°C) vs. β-Disinomenine (245–243°C decomposition) .

- Derivative Analysis : Prepare iodides (decomposition >263–268°C) or oximes (>290°C) and compare crystallographic data .

- Spectral Signatures : Use -NMR to identify methyl groups (e.g., tetraethyl-disinomenol at 253°C) and FTIR to track carbonyl shifts from oxidation .

Advanced Research Questions

Q. What experimental design considerations are critical for synthesizing this compound derivatives with high yield and specificity?

- Reaction Optimization : Control acetic anhydride concentration and heating duration to minimize side products (e.g., disinomenol vs. tetraethyl-disinomenol) .

- Catalytic Systems : Test alternatives to potassium ferricyanide (e.g., TEMPO-mediated oxidation) to enhance isomer selectivity .

- In Situ Monitoring : Use LC-MS to track intermediate formation and adjust pH/temperature dynamically .

Q. How should researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC50 values)?

- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time) and validate using positive controls (e.g., Sinomenine) .

- Meta-Analysis : Apply PRISMA guidelines to systematically compare studies, identifying variables like solvent polarity or impurity levels that affect bioactivity .

- Reproducibility Tests : Replicate key experiments with independent batches and disclose raw data in appendices for peer validation .

Q. What methodologies are recommended for investigating this compound’s mechanism of action in complex biological systems?

- In Vitro/In Vivo Integration : Pair receptor-binding assays (e.g., competitive ELISA) with murine models to assess pharmacokinetics and toxicity .

- Omics Approaches : Use transcriptomics to identify gene networks modulated by this compound and proteomics to map protein targets .

- Hermeneutic Analysis : Apply phenomenological frameworks to interpret qualitative data (e.g., behavioral changes in animal studies) and contextualize quantitative results .

Methodological Guidelines

- Data Collection : Prioritize primary data generation (e.g., custom synthesis) over reliance on published datasets to ensure relevance to specific hypotheses .

- Statistical Rigor : Use power analysis to determine sample sizes (e.g., n ≥ 100 for in vivo studies) and employ mixed-effects models to account for variability .

- Ethical Compliance : Obtain institutional approval for human/animal studies, detailing participant selection criteria and risk mitigation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.